molecular formula C11H8Cl2N4 B8565790 2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine

2,4-Dichloro-6-indolin-1-yl-1,3,5-triazine

Cat. No. B8565790
M. Wt: 267.11 g/mol
InChI Key: WCWCYRIAJXODRM-UHFFFAOYSA-N
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Patent
US05332737

Procedure details

To a mixture of cyanuric chloride (50 g, 271 mM), acetone (200 ml) and ice (300 g) was added, over ten minutes, a mixture of indoline (32 ml, 286 mM) and 2.5N hydrochloric acid (120 ml). To this stirred mixture was added, over one hour, a solution of sodium secondary phosphate which had been prepared by neutralising 2.5N sodium hydroxide (250 ml) with orthophosphoric acid to PH 7 to 7.5. The mixture was then stirred for one hour, filtered and the resultant solid was washed with water and dried at 80° C. There was thus obtained 2,4-dichloro-6-indolin-1-yl-1,3,5-triazine (72.4 g, 87% yield), a portion of which was recrystallised from toluene, mp 254°-256° C. NMR: DMSOd6 : 3.15-3.3 (2H, t, CH2CH2 --N), 4.05-4.3 (2H, complex, CH2CH2N--) (rotamers), 7.0-7.4 (3H, complex, aromatic), 8.15-8.4 (1H, complex, aromatic).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1.Cl.[Na].[OH-].[Na+].P(=O)(O)(O)O>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11]2)[N:7]=1 |f:4.5,^1:19|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, over ten minutes
ADDITION
Type
ADDITION
Details
To this stirred mixture was added, over one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the resultant solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)N1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 72.4 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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